molecular formula C21H36O2 B14327817 Propyl octadeca-9,12,15-trienoate CAS No. 106196-77-4

Propyl octadeca-9,12,15-trienoate

Cat. No.: B14327817
CAS No.: 106196-77-4
M. Wt: 320.5 g/mol
InChI Key: UDSQVSBJCXBSHG-UHFFFAOYSA-N
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Description

  • Propyl octadeca-9,12,15-trienoate is a diglyceride with the chemical formula C₃₉H₇₀O₅ . It consists of a glycerol backbone esterified with two fatty acid chains.
  • The compound’s structure includes a propyl group (a three-carbon alkyl chain) attached to the glycerol moiety.
  • The fatty acid chains are composed of octadeca-9,12,15-trienoate (also known as linolenic acid ), which contains three double bonds at positions 9, 12, and 15 along an 18-carbon chain.
  • This compound is found in biological systems and plays essential roles in lipid metabolism.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves esterification of glycerol with linolenic acid. Various methods can achieve this, including chemical synthesis or enzymatic reactions.

      Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the use of acid catalysts or enzymes.

      Industrial Production: While not widely produced industrially, research and development in lipid-based products may lead to scaled-up production in the future.

  • Chemical Reactions Analysis

      Reactions: Propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: Hydrolysis produces glycerol and linolenic acid. Oxidation may yield various oxidation products.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying lipid metabolism and enzymatic reactions.

      Biology: Investigated in cell membranes, lipid signaling pathways, and lipidomics.

      Medicine: Relevant to cardiovascular health due to its linolenic acid content.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with cell membranes, enzymes, and lipid-related proteins.

      Pathways: Linolenic acid is a precursor for , which play roles in inflammation, immunity, and vascular function.

  • Comparison with Similar Compounds

      Similar Compounds: Other diglycerides, such as (DAG 18:1/18:1), exhibit different fatty acid compositions.

      Uniqueness: Propyl octadeca-9,12,15-trienoate’s unique feature lies in its specific fatty acid arrangement (linolenic acid) and propyl group.

    Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications.

    Properties

    CAS No.

    106196-77-4

    Molecular Formula

    C21H36O2

    Molecular Weight

    320.5 g/mol

    IUPAC Name

    propyl octadeca-9,12,15-trienoate

    InChI

    InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h5-6,8-9,11-12H,3-4,7,10,13-20H2,1-2H3

    InChI Key

    UDSQVSBJCXBSHG-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC(=O)CCCCCCCC=CCC=CCC=CCC

    Origin of Product

    United States

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